4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Overview
Description
4-Fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide is a complex organic compound featuring a unique combination of fluorine, imidazo[1,2-a]pyridine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide formation: The final step involves the reaction of the imidazo[1,2-a]pyridine derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially in the presence of activating groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as halogenated, nitrated, or acylated products.
Scientific Research Applications
4-Fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
4-Fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide: Similar structure but with a pyrimidine ring instead of pyridine.
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Uniqueness: The presence of the fluorine atom in 4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-fluorinated analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Properties
IUPAC Name |
4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-15-6-10-17(11-7-15)26(24,25)22-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)21-18/h1-13,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWNWXFNSTJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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